Triptocalline A

Vue d'ensemble

Description

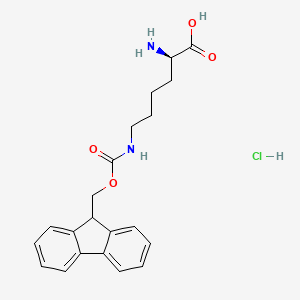

Molecular Structure Analysis

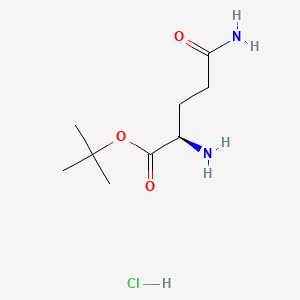

The molecular structure of Triptocalline A is complex. It has a molecular formula of C28H42O4 . The exact structure is not provided in the literature.Physical And Chemical Properties Analysis

Triptocalline A is a powder . It has a molecular weight of 442.64 g/mol . More specific physical and chemical properties are not provided in the literature.Applications De Recherche Scientifique

Antitumor Activities : Novel compounds like triflora lactone and triptocalline B, isolated from Microtropis triflora, show cytotoxic effects against human cervical squamous carcinoma cells (Wang, Zhang, & Pan, 2007).

Cardiac Remodeling and Heart Failure Treatment : Triptolide has been observed to alleviate cardiac remodeling in rats and could potentially be used in treating chronic heart failure (Liu et al., 2015).

Anti-Inflammatory and Immune Modulation : Triptolide has shown a range of activities including anti-inflammatory, immune modulation, and antiproliferative effects. It has been used in treating various diseases such as inflammatory diseases, autoimmune diseases, and tumors (Liu, 2011).

Toxicity and Molecular Mechanisms : The toxicity of triptolide and its molecular mechanisms have been studied, revealing its effects on various organs and cellular levels, such as membrane damage, mitochondrial disruption, and apoptosis (Xi et al., 2017).

Targeting Transcription Factors : Triptolide has been shown to covalently bind to human XPB, a subunit of the transcription factor TFIIH, inhibiting its activity and affecting RNA polymerase II-mediated transcription and potentially nucleotide excision repair (Titov et al., 2011).

Pharmacological Spectrum and Derivatives : The pharmacological activities of triptolide include inhibitory effects on various solid tumors, leading to the development of derivatives for clinical research (Gao et al., 2021).

Cooperation in Tumor Cell Apoptosis : Triptolide can enhance chemotherapy-induced apoptosis in tumor cells by affecting the expression and function of various proteins like p53 and p21 (Chang et al., 2001).

Antimicrobial Efficacy : Herbal alternatives like Triphala and green tea polyphenols, along with triptolide, have shown antimicrobial efficacy against E. faecalis biofilm formed on tooth substrate (Prabhakar et al., 2010).

Mécanisme D'action

Target of Action

Triptocalline A is a natural compound isolated from the roots of Tripterygium wilfordii Hook.f . It has been reported to show an inhibitory effect on rat lens aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, and its overactivity can lead to various complications, especially in diabetic patients.

Propriétés

IUPAC Name |

(2R,4S,4aR,6aS,6aR,6bS,11S,12aS,14aS,14bS)-4,11-dihydroxy-2,4a,6a,6a,9,14a-hexamethyl-1,2,4,5,6,6b,7,8,11,12,12a,13,14,14b-tetradecahydropicene-3,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O4/c1-15-13-21-26(4,24(32)22(15)30)10-12-27(5)20-8-7-17-16(2)23(31)19(29)14-18(17)25(20,3)9-11-28(21,27)6/h15,18-21,24,29,32H,7-14H2,1-6H3/t15-,18-,19+,20+,21-,24-,25+,26-,27-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGCGHAFZPEHIC-OIOGIDCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CCC3(C2(CCC4(C3CCC5=C(C(=O)C(CC54)O)C)C)C)C)(C(C1=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@@](CC[C@]3([C@]2(CC[C@@]4([C@@H]3CCC5=C(C(=O)[C@H](C[C@H]54)O)C)C)C)C)([C@@H](C1=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101112487 | |

| Record name | (2β,8α,9β,10α,13α,14β,20β,22β)-2,22-Dihydroxy-9,13-dimethyl-24,25,26,30-tetranorolean-4-ene-3,21-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101112487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

201534-10-3 | |

| Record name | (2β,8α,9β,10α,13α,14β,20β,22β)-2,22-Dihydroxy-9,13-dimethyl-24,25,26,30-tetranorolean-4-ene-3,21-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201534-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2β,8α,9β,10α,13α,14β,20β,22β)-2,22-Dihydroxy-9,13-dimethyl-24,25,26,30-tetranorolean-4-ene-3,21-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101112487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the known biological activity of Triptocalline A?

A1: Triptocalline A, along with other compounds, was found to exhibit an inhibitory effect on rat lens aldose reductase []. Aldose reductase is an enzyme involved in the polyol pathway, which plays a role in complications associated with diabetes.

Q2: What is the structural difference between Triptocalline A and Triptocalline B?

A2: While the abstract mentioning Triptocalline A [] does not provide its structure, it does mention that Triptocalline A is a known compound. Triptocalline B, a novel norfriedelane-type triterpenoid, was isolated and characterized in a separate study []. Without the structure of Triptocalline A, it is impossible to pinpoint the exact structural differences between the two.

Q3: Besides its activity on aldose reductase, are there any other reported biological activities for Triptocalline A?

A3: The provided abstracts focus solely on the aldose reductase inhibitory activity of Triptocalline A []. Further research is needed to ascertain its potential effects on other biological targets.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride](/img/structure/B592769.png)

![N1,N4-Bis[2-(phenylthio)phenyl]-1,4-piperazinedicarboxamide](/img/structure/B592772.png)

![5-methyl-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B592781.png)